(2-Chlorophenyl)methanesulfonyl chloride

Description

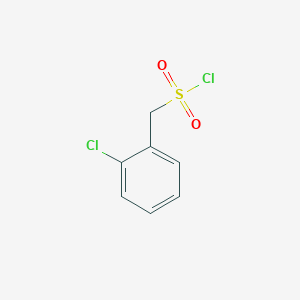

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPZYFXSICSCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374036 | |

| Record name | (2-Chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77421-13-7 | |

| Record name | (2-Chlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride, with the CAS Registry Number 77421-13-7, is a sulfonyl chloride derivative.[1] Compounds of this class are characterized by the functional group -SO2Cl and are valuable reactive intermediates in organic synthesis. They serve as key precursors in the preparation of a variety of sulfur-containing compounds, including sulfonamides and sulfonate esters, which are significant scaffolds in medicinal chemistry. The presence of a chlorine atom on the phenyl ring influences the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H6Cl2O2S | [2] |

| Molecular Weight | 225.09 g/mol | [2] |

| Melting Point | 60 °C | [2] |

| Boiling Point | 321.2 °C at 760 mmHg | [2] |

| Density | 1.499 g/cm³ | [2] |

| Flash Point | 148 °C | [2] |

| Appearance | Not specified (typically a solid at room temperature) | |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum would likely show a singlet for the methylene (-CH2-) protons and a complex multiplet pattern for the four aromatic protons on the disubstituted benzene ring. ChemicalBook provides an entry for the 1H NMR spectrum, though access may require a subscription.[1]

-

¹³C NMR: The spectrum would exhibit a peak for the methylene carbon and several peaks in the aromatic region for the carbons of the benzene ring.

-

Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum is expected to show strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]

-

Mass Spectrometry: Predicted collision cross-section values for various adducts of the molecule have been calculated, which can aid in its identification via ion mobility-mass spectrometry.[5]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a common method for the preparation of arylmethylsulfonyl chlorides is through the oxidative chlorination of the corresponding thiol (mercaptan).

A plausible synthetic route is the oxidation of 2-chlorobenzyl mercaptan. Several reagents can be employed for this transformation. A general and efficient method involves the use of hydrogen peroxide and thionyl chloride.[6]

Experimental Workflow: Synthesis of this compound

Caption: Plausible synthetic route for this compound.

General Experimental Protocol: Oxidative Chlorination of a Thiol

Caution: This reaction should be performed in a well-ventilated fume hood, as toxic gases may be evolved. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

To a stirred solution of the corresponding thiol (1 equivalent) in a suitable organic solvent (e.g., acetonitrile), add hydrogen peroxide (H₂O₂) (typically 3 equivalents).[6]

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1 equivalent) to the reaction mixture.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

-

The product may be further purified by recrystallization or column chromatography.

Reactivity

This compound is an electrophilic compound, with the sulfur atom being susceptible to nucleophilic attack. The sulfonyl chloride group is a good leaving group, facilitating substitution reactions.

Reaction with Nucleophiles

It readily reacts with various nucleophiles, such as amines, alcohols, and water.

-

Reaction with Amines: The reaction with primary or secondary amines yields the corresponding sulfonamides. This is a widely used transformation in the synthesis of pharmaceutical compounds.[7]

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.

-

Hydrolysis: this compound reacts with water, likely to form the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.[3]

Signaling Pathway: Reaction with an Amine

Caption: General reaction pathway with amines.

Representative Experimental Protocol: Synthesis of a Sulfonamide

The following is a general procedure for the reaction of a sulfonyl chloride with an amine, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[8]

-

In a test tube, dissolve the amine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Add this compound (1.1 equivalents) to the mixture.

-

Stopper the test tube and shake vigorously. The reaction is often exothermic, and cooling may be necessary.

-

After the reaction is complete (indicated by the disappearance of the sulfonyl chloride), the nature of the product will depend on the starting amine:

-

Primary amine: The resulting sulfonamide is acidic and will dissolve in the basic solution. Acidification of the solution will precipitate the sulfonamide.

-

Secondary amine: The resulting sulfonamide is neutral and will precipitate from the basic solution as an insoluble solid.

-

Tertiary amine: No reaction occurs, and the unreacted amine will be recovered.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[9]

-

Handling: Use in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with water.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (2-chlorophenyl)methanesulfonyl moiety. Its reactivity with a wide range of nucleophiles makes it a valuable building block for the creation of diverse molecular architectures, particularly in the field of drug discovery. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.

References

- 1. (2-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE(77421-13-7) 1H NMR spectrum [chemicalbook.com]

- 2. CAS#:77421-13-7 | (2-Chlorophenyl)-methanesulfonyl chloride | Chemsrc [chemsrc.com]

- 3. (2-Chloro-5-fluorophenyl)methanesulfonyl chloride (1308384-59-9) for sale [vulcanchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. PubChemLite - this compound (C7H6Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride (CAS Number: 77421-13-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride, with the CAS number 77421-13-7, is a reactive organosulfur compound that serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of the (2-chlorobenzyl)sulfonyl moiety can significantly influence the biological activity of a molecule. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The presence of the ortho-chloro substitution on the phenyl ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and the conformational preferences of its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol . A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 77421-13-7 | N/A |

| Molecular Formula | C₇H₆Cl₂O₂S | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| Melting Point | 60 °C | [2] |

| Boiling Point | 321.2 °C at 760 mmHg | [2] |

| Density | 1.499 g/cm³ | [2] |

| Appearance | Solid | N/A |

| Solubility | Reacts with water, soluble in polar organic solvents | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. Below is a summary of available spectroscopic data.

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectral data is available for confirmation of the proton environment. | [4] |

| ¹³C NMR | Spectral data is available for confirmation of the carbon skeleton. | [5] |

| Mass Spectrometry (MS) | Available for molecular weight determination and fragmentation analysis. | [4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for S=O and S-Cl bonds are expected. | [4] |

Synthesis of this compound

Experimental Protocol: Synthesis via Oxidative Chlorination

Materials:

-

2-chlorobenzyl mercaptan

-

Glacial acetic acid

-

Water

-

Chlorine gas

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 2-chlorobenzyl mercaptan in a mixture of glacial acetic acid and water.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, purge the excess chlorine with a stream of nitrogen.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or chromatography.

Caption: Synthetic workflow for this compound.

Key Reactions and Applications in Drug Development

This compound is a versatile reagent, primarily used for the introduction of the (2-chlorobenzyl)sulfonyl group onto nucleophilic moieties such as amines and alcohols. This reaction is fundamental to the synthesis of a wide range of sulfonamides and sulfonate esters, many of which exhibit significant biological activity.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of numerous pharmaceutical compounds.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

Caption: General workflow for sulfonamide synthesis.

Application in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of various biologically active compounds. For instance, it is cited in a patent for the preparation of pyrazolopyridine compounds that act as inhibitors of Inositol-requiring enzyme 1 (IRE1).[2] The inhibition of IRE1 is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and various cancers.[2] This highlights the importance of this reagent in the development of novel therapeutics.

Safety and Handling

This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin, wash with soap and water. In case of contact with eyes, rinse cautiously with water for several minutes.[6]

It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to readily form sulfonamides makes it an important tool for medicinal chemists. The unique electronic and steric properties conferred by the 2-chloro substitution pattern can be exploited to fine-tune the pharmacological properties of lead compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. US20230331719A1 - Pyrazolopyridine Compounds and Methods of Inhibiting IRE1 Using Same - Google Patents [patents.google.com]

- 3. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chlorophenyl)methanesulfonyl chloride, a key reagent in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Core Compound Properties

This compound is a reactive organosulfur compound valued for its ability to introduce the (2-chlorophenyl)methylsulfonyl moiety into a variety of molecules. This functional group can significantly influence the biological activity and pharmacokinetic properties of the parent molecule.

| Property | Value | Reference |

| Molecular Weight | 225.09 g/mol | N/A |

| Chemical Formula | C₇H₆Cl₂O₂S | N/A |

| CAS Number | 77421-13-7 | N/A |

| Appearance | White to light yellow solid | [1] |

| Odor | Strong, pungent | [1] |

Synthesis of this compound

A plausible synthetic route is the direct chlorosulfonation of 2-chlorotoluene. It is important to note that this reaction is hazardous and should be conducted with appropriate safety precautions.

Alternatively, the synthesis of methanesulfonyl chloride from methanesulfonic acid using thionyl chloride provides a foundational methodology that could be adapted.[2]

Generalized Experimental Protocol: Synthesis of a Sulfonyl Chloride

Caution: This is a generalized procedure and requires optimization for the specific substrate.

-

In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with the starting sulfonic acid.

-

The flask is heated to a moderate temperature (e.g., 95°C).

-

Thionyl chloride (2.0 equivalents) is added dropwise over several hours.

-

The reaction mixture is maintained at temperature for an additional period to ensure complete reaction.

-

The crude product is then purified by vacuum distillation.

Key Reactions and Experimental Protocols

This compound is a versatile electrophile that readily reacts with nucleophiles. Its primary applications lie in the formation of sulfonamides and sulfonate esters, which are important functional groups in many biologically active compounds, including kinase inhibitors.[1][3]

Sulfonamide Formation

The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. These compounds are of significant interest in drug discovery.

This solvent- and catalyst-free method offers an environmentally benign and efficient route to sulfonamides.

-

In a microwave-safe vessel, equimolar amounts of the desired amine and this compound are combined.

-

The mixture is subjected to microwave irradiation for a predetermined time, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is treated with n-hexane to precipitate the product.

-

The crystalline sulfonamide is collected by filtration, washed with n-hexane, and dried.

Sulfonate Ester Formation

Alcohols react with this compound in the presence of a non-nucleophilic base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions.

-

To a solution of the alcohol in a suitable solvent such as dichloromethane (DCM) at 0°C, a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) is added.

-

This compound (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Applications in Drug Development

The sulfonamide linkage is a prevalent feature in a multitude of approved drugs. Sulfonyl chlorides, including this compound, are crucial building blocks for the synthesis of these therapeutic agents.[4] Their utility is particularly notable in the development of kinase inhibitors, a major class of anti-cancer drugs.[1][3] The introduction of a substituted phenylmethanesulfonyl group can modulate the binding affinity and selectivity of a drug candidate for its target kinase.

Logical Workflow for Sulfonyl Chloride Chemistry in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of a sulfonyl chloride, such as this compound, in a drug discovery program, from initial synthesis to the generation of biologically active sulfonamides.

Caption: Workflow for Sulfonyl Chloride Use in Drug Discovery.

Generalized Reaction Pathway for Sulfonamide Synthesis

The following diagram outlines the general reaction mechanism for the formation of a sulfonamide from this compound and an amine.

Caption: Generalized Pathway for Sulfonamide Formation.

References

- 1. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

Elucidation of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral analysis of (2-Chlorophenyl)methanesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77421-13-7 | [1][2] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| Melting Point | 60 °C | [3] |

| Boiling Point | 321.2 °C at 760 mmHg | [3] |

| Density | 1.499 g/cm³ | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents | [4] |

Synthesis and Reactivity

Postulated Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-chlorotoluene.

Experimental Protocol (Hypothetical)

Step 1: Sulfonation of 2-Chlorotoluene

-

To a stirred solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto ice.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chlorophenyl)methanesulfonic acid.

Step 2: Chlorination of (2-Chlorophenyl)methanesulfonic acid

-

Treat the crude (2-chlorophenyl)methanesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Heat the reaction mixture under reflux for several hours.

-

After the reaction is complete, remove the excess chlorinating agent by distillation.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral data of analogous compounds, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons and a complex multiplet pattern for the four aromatic protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 5.0 - 5.5 | Singlet | 2H | -CH₂-SO₂Cl |

| ~ 7.3 - 7.6 | Multiplet | 4H | Aromatic Protons |

¹³C NMR: The carbon NMR spectrum should exhibit a peak for the methylene carbon and six distinct peaks for the aromatic carbons (four protonated and two quaternary).

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 60 - 70 | -CH₂-SO₂Cl |

| ~ 127 - 135 | Aromatic Carbons |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 1370 - 1390 | S=O Asymmetric Stretch |

| 1170 - 1190 | S=O Symmetric Stretch |

| 3000 - 3100 | C-H Aromatic Stretch |

| 1450 - 1600 | C=C Aromatic Stretch |

| 750 - 780 | C-Cl Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak ([M]⁺) should be observable, along with characteristic fragment ions.

| m/z (Predicted) | Fragment |

| 224/226/228 | [M]⁺ (isotopic pattern for 2 Cl) |

| 125/127 | [C₇H₆Cl]⁺ |

| 99 | [SO₂Cl]⁺ |

Reactivity and Applications in Drug Development

This compound is a reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity makes it a useful building block in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are common moieties in bioactive molecules.

General Reaction Scheme

The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and conformational preferences of the resulting sulfonamide or sulfonate ester, which can be exploited in rational drug design to achieve desired binding interactions with biological targets. While no specific signaling pathways have been directly associated with this compound, its role as a synthetic intermediate suggests its potential contribution to the development of drugs targeting a wide range of biological processes. The chloro-substituent is a common feature in many approved drugs, often contributing to improved metabolic stability and binding affinity.[5]

References

- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. CAS#:77421-13-7 | (2-Chlorophenyl)-methanesulfonyl chloride | Chemsrc [chemsrc.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (2-Chlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of (2-Chlorophenyl)methanesulfonyl chloride (CAS No. 77421-13-7). Due to the limited availability of published experimental data for this specific compound, this guide focuses on presenting the established molecular and safety information, while also highlighting the current data gaps.

Core Physicochemical Data

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical properties for this compound. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2O2S | [1][2][3] |

| Molecular Weight | 225.09 g/mol | [1][2][3][4] |

| CAS Number | 77421-13-7 | [1][2][3][4][5] |

| Appearance | White to light yellow solid | [6] |

| Purity | Typically available at ≥95% or ≥97% | [4][5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available; reacts violently with water.[7] |

Experimental Protocols

Logical Data Retrieval Workflow

The following diagram illustrates the workflow undertaken to gather information on the physical properties of this compound and the outcome of this search.

Caption: Information retrieval workflow.

Safety and Handling

This compound is a reactive compound that requires careful handling. Key safety considerations from available Safety Data Sheets (SDS) include:

-

Reactivity: Reacts violently with water, liberating toxic gas.[7] It should be handled under inert, anhydrous conditions.

-

Corrosivity: Causes severe skin burns and eye damage.[8]

-

Toxicity: Harmful if swallowed or in contact with skin.[8]

-

Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[7]

Due to the absence of comprehensive physical property data, researchers and drug development professionals are advised to exercise extreme caution and to perform small-scale characterization experiments to determine the relevant physical properties for their specific applications.

References

- 1. 007chemicals.com [007chemicals.com]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. (2-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE | 77421-13-7 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. CAS#:77421-13-7 | (2-Chlorophenyl)-methanesulfonyl chloride | Chemsrc [chemsrc.com]

- 6. chem-tools.com [chem-tools.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility Profile of (2-Chlorophenyl)methanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chlorophenyl)methanesulfonyl chloride, a key intermediate in synthetic organic chemistry. Understanding the solubility of this compound is crucial for its effective use in reaction design, purification, and formulation development. This document presents qualitative and extrapolated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical formula C₇H₆Cl₂O₂S, is a reactive sulfonyl chloride compound. Its molecular structure, featuring a chlorophenyl group attached to a methanesulfonyl chloride moiety, imparts specific physicochemical properties that influence its solubility in various media. As with many sulfonyl chlorides, it is expected to be reactive towards nucleophilic solvents such as water and alcohols, and generally soluble in a range of aprotic and less polar organic solvents. Accurate solubility data is paramount for optimizing reaction conditions, preventing precipitation, and ensuring homogeneity in reaction mixtures.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, the following table provides an estimated solubility profile based on the known behavior of analogous aryl sulfonyl chlorides.[1][2][3] These values should be considered as a guideline for solvent selection and can serve as a starting point for experimental determination.

| Solvent | Chemical Formula | Solvent Type | Estimated Solubility (g/L) at 25°C | Qualitative Solubility |

| Dichloromethane | CH₂Cl₂ | Chlorinated | > 200 | Very Soluble |

| Chloroform | CHCl₃ | Chlorinated | > 200 | Very Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | > 150 | Freely Soluble |

| Diethyl Ether | (C₂H₅)₂O | Ether | > 100 | Soluble |

| Acetone | (CH₃)₂CO | Ketone | > 150 | Freely Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Ester | > 100 | Soluble |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | > 50 | Soluble |

| Hexane | C₆H₁₄ | Aliphatic Hydrocarbon | < 10 | Sparingly Soluble |

| Methanol | CH₃OH | Protic (Alcohol) | Reacts | Reactive |

| Ethanol | C₂H₅OH | Protic (Alcohol) | Reacts | Reactive |

| Water | H₂O | Protic | < 1 (Reacts) | Very Slightly Soluble / Reactive |

Disclaimer: The quantitative data presented in this table are estimations based on the general solubility of similar sulfonyl chlorides and should be experimentally verified for precise applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[4][5][6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted sample and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mg/mL).

-

3.3. Safety Precautions

-

This compound is a reactive and potentially hazardous compound. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in the experimental determination of solubility and a general decision-making process for solvent selection based on solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for solvent selection based on solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of (2-Chlorophenyl)methanesulfonyl chloride. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide presents a combination of predicted data and estimated values derived from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data is unavailable, values have been estimated based on structurally similar compounds.

Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.9538 |

| [M+Na]⁺ | 246.9357 |

| [M-H]⁻ | 222.9392 |

| [M+NH₄]⁺ | 241.9803 |

| [M+K]⁺ | 262.9097 |

Data obtained from predicted collision cross-section analysis.

Infrared (IR) Spectroscopy (Estimated)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for the sulfonyl chloride and aromatic functional groups. The following estimations are based on the known spectral data of phenylmethanesulfonyl chloride and other related sulfonyl chlorides.

| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |

| Ar-H stretch | 3100-3000 | Medium-Weak |

| C-H stretch (CH₂) | 2950-2850 | Weak |

| S=O stretch (asymmetric) | 1385-1365 | Strong |

| S=O stretch (symmetric) | 1190-1170 | Strong |

| C-Cl stretch | 800-600 | Strong |

| S-Cl stretch | 600-500 | Medium |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated)

The ¹H NMR spectrum is a crucial tool for structural elucidation. The estimated chemical shifts for this compound are based on the analysis of similar compounds, such as p-toluenesulfonyl chloride.[3][4][5][6] The aromatic protons are expected to show a complex splitting pattern due to the ortho-chloro substitution.

| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.3 - 7.6 | Multiplet | 4H |

| CH₂ | 4.8 - 5.0 | Singlet | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The estimated chemical shifts for the aromatic carbons are based on data for benzenesulfonyl chloride.[7][8]

| Carbon | Estimated Chemical Shift (ppm) |

| C=O | Not Applicable |

| Ar-C (quaternary) | 130 - 140 |

| Ar-CH | 125 - 135 |

| CH₂ | 60 - 70 |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of aryl methanesulfonyl chlorides.[9][10][11][12]

Synthesis of this compound

Objective: To synthesize this compound from 2-chlorotoluene.

Materials:

-

2-Chlorotoluene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Apparatus:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Chlorosulfonation of 2-Chlorotoluene:

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser connected to a gas trap (to neutralize HCl gas), and a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Carefully add chlorosulfonic acid (3 equivalents) to the flask.

-

Slowly add 2-chlorotoluene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude (2-chlorophenyl)methanesulfonic acid will precipitate. Isolate the solid by vacuum filtration and wash with cold water.

-

-

Conversion to the Sulfonyl Chloride:

-

Dry the obtained (2-chlorophenyl)methanesulfonic acid thoroughly.

-

In a clean and dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the dried sulfonic acid.

-

Add thionyl chloride (2-3 equivalents) to the flask.

-

Gently reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined above (Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR).

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. PubChemLite - this compound (C7H6Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - (4-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. p-Toluenesulfonyl chloride | 98-59-9 | Benchchem [benchchem.com]

- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 13C NMR Analysis of (2-Chlorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (2-Chlorophenyl)methanesulfonyl chloride. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes data from structurally related compounds to provide a reliable prediction of the chemical shifts. It also includes a standardized experimental protocol for acquiring such data.

Predicted 13C NMR Data

The chemical structure of this compound consists of a 2-chlorosubstituted benzene ring attached to a methanesulfonyl chloride group. The predicted 13C NMR chemical shifts are based on the known values for 2-chlorotoluene, benzyl chloride, and methanesulfonyl chloride. The seven distinct carbon environments are expected to produce seven signals in a proton-decoupled 13C NMR spectrum.

The predicted chemical shifts for each carbon atom are summarized in the table below. The numbering of the carbon atoms corresponds to the molecular diagram provided in this guide.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | 135-138 | Quaternary carbon attached to chlorine, expected to be downfield. |

| C2 | 132-135 | Aromatic CH carbon adjacent to the carbon bearing the chloro group. |

| C3 | 129-132 | Aromatic CH carbon. |

| C4 | 127-130 | Aromatic CH carbon. |

| C5 | 130-133 | Aromatic CH carbon adjacent to the carbon bearing the methanesulfonyl chloride group. |

| C6 | 133-136 | Quaternary carbon attached to the methanesulfonyl chloride group. |

| C7 (CH2) | 55-60 | Methylene carbon, shifted downfield by the adjacent sulfonyl chloride and aromatic ring. |

Standard Experimental Protocol

The following is a standard protocol for the acquisition of a 13C NMR spectrum for an analyte such as this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The characteristic triplet of CDCl3 at approximately 77 ppm can serve as an internal reference.[1]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.[2]

-

The spectrometer should be equipped with a broadband probe tuned to the 13C frequency (approximately 100 MHz for a 400 MHz proton spectrometer).[2][3]

3. Data Acquisition Parameters:

-

Experiment: Proton-decoupled 13C NMR (e.g., 'zgpg30' pulse program on a Bruker instrument). Broadband decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon signal appears as a singlet.[3]

-

Spectral Width: 0 to 220 ppm, which covers the typical range for organic molecules.[3]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds, to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration. A higher number of scans is necessary due to the low natural abundance of the 13C isotope.[3]

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

Visualization of Molecular Structure and Carbon Assignments

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correspondence with the data table.

Caption: Structure of this compound with carbon numbering.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of (2-Chlorophenyl)methanesulfonyl chloride. While a specific, experimentally verified IR spectrum for this compound is not publicly available in common databases, this document outlines the expected spectral characteristics based on its molecular structure. Furthermore, it details a standard experimental protocol for obtaining such a spectrum and presents a visual workflow of the process.

This compound is a sulfonyl chloride compound featuring a benzene ring substituted with a chlorine atom and a methanesulfonyl chloride group. Its structure suggests several characteristic vibrational modes that are detectable by IR spectroscopy.

Expected Infrared Spectral Data

The infrared spectrum of this compound is anticipated to exhibit distinct absorption bands corresponding to its functional groups. The following table summarizes the expected vibrational frequencies, their assignments, and typical intensity levels. These values are based on the known absorption regions of similar organic compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980 - 2880 | C-H stretch (aliphatic, -CH₂-) | Medium to Weak |

| 1590 - 1570, 1480 - 1430 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 800 - 750 | C-H bend (aromatic, ortho-disubstituted) | Strong |

| 780 - 720 | C-Cl stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

It is important to note that the exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and the specific instrumentation used for analysis.

Experimental Protocol for Infrared Spectroscopy

A standard and reliable method for obtaining the IR spectrum of a solid sample like this compound is the thin solid film technique.

Objective: To prepare a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methylene chloride or acetone)

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount (approximately 10-20 mg) of this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent (such as methylene chloride) to completely dissolve the solid.

-

-

Film Deposition:

-

Using a clean pipette, carefully deposit a drop or two of the resulting solution onto the surface of a clean, dry salt plate.

-

Allow the solvent to fully evaporate. This will leave a thin, even film of the solid compound on the plate. The quality of the spectrum is dependent on the film's thickness; an ideal film is often nearly transparent.

-

-

Data Acquisition:

-

Place the salt plate with the prepared sample film into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric and instrumental interferences.

-

Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in obtaining the IR spectrum of this compound using the thin solid film method.

Caption: Experimental workflow for obtaining the IR spectrum.

This guide provides a foundational understanding for the IR spectroscopic analysis of this compound, intended to aid researchers in their scientific endeavors. The provided experimental protocol and expected spectral data serve as a valuable starting point for the characterization of this compound.

Mass Spectrometry of (2-Chlorophenyl)methanesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of (2-Chlorophenyl)methanesulfonyl chloride. Due to the limited availability of a publicly accessible, experimentally determined mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern and mass spectrum based on the known mass spectrometric behavior of structurally analogous compounds, including 2-chlorobenzyl derivatives and various sulfonyl chlorides. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in complex matrices.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to be characterized by distinct isotopic patterns due to the presence of two chlorine atoms. Under electron ionization (EI), the molecule is anticipated to undergo significant fragmentation, providing valuable structural information. The molecular formula of this compound is C7H6Cl2O2S, with a molecular weight of approximately 225.09 g/mol .[1][2]

The primary fragmentation pathways are predicted to involve the cleavage of the C-S bond and the S-Cl bond, as well as the loss of sulfur dioxide (SO2). The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 isotopic peaks for the molecular ion and any chlorine-containing fragments.[3] The relative abundance of these isotopic peaks is expected to follow a 9:6:1 ratio.

Key Predicted Fragmentation Steps:

-

Formation of the 2-chlorobenzyl cation: A primary fragmentation event is the cleavage of the C-S bond, leading to the formation of the highly stable 2-chlorobenzyl cation (m/z 125). This fragment is expected to be a prominent peak in the spectrum. The isotopic peak at m/z 127 will also be present due to the ³⁷Cl isotope.

-

Loss of the sulfonyl chloride group: The entire -SO₂Cl group can be lost as a radical, also yielding the 2-chlorobenzyl cation.

-

Loss of Chlorine: The molecular ion can lose a chlorine atom to form a fragment at m/z 190.

-

Loss of Sulfur Dioxide: A characteristic fragmentation of sulfonyl chlorides is the loss of SO₂ (64 Da).[4] This would lead to a fragment ion at m/z 161.

-

Further Fragmentation of the 2-chlorobenzyl cation: The 2-chlorobenzyl cation (m/z 125) can further fragment by losing a chlorine atom to produce a benzyl cation at m/z 91, which can then lose acetylene to form a cyclopentadienyl cation at m/z 65.

Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the key ions in the electron ionization mass spectrum of this compound.

| m/z | Predicted Relative Abundance | Ion Structure | Notes |

| 224 | Low | [C₇H₆³⁵Cl₂O₂S]⁺• | Molecular ion (M⁺•) |

| 226 | Low | [C₇H₆³⁵Cl³⁷ClO₂S]⁺• | M+2 isotope peak |

| 228 | Very Low | [C₇H₆³⁷Cl₂O₂S]⁺• | M+4 isotope peak |

| 189 | Moderate | [C₇H₆³⁵ClO₂S]⁺ | [M-Cl]⁺ |

| 161 | Moderate | [C₇H₆³⁵Cl₂]⁺• | [M-SO₂]⁺• |

| 125 | High | [C₇H₆³⁵Cl]⁺ | 2-chlorobenzyl cation (Base Peak) |

| 127 | Moderate | [C₇H₆³⁷Cl]⁺ | Isotope peak of 2-chlorobenzyl cation |

| 91 | Moderate | [C₇H₇]⁺ | Benzyl cation |

| 65 | Low | [C₅H₅]⁺ | Cyclopentadienyl cation |

Experimental Protocols

This section outlines a general methodology for the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: 280 °C for 5 minutes.

-

-

Injection Mode: Splitless or split injection, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).[5]

-

Electron Energy: 70 eV.[5]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A solvent delay of a few minutes should be set to prevent the solvent peak from damaging the detector.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

The concentration should be optimized to avoid overloading the GC column and MS detector, typically in the range of 1-10 µg/mL.

-

Inject 1 µL of the sample solution into the GC-MS system.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a conceptual workflow for the analysis.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Chlorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale preparation.

Introduction

This compound (CAS No. 77421-13-7) is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for its incorporation into a wide range of molecular scaffolds. The synthesis of this compound is of significant interest to researchers in drug discovery and process development. This guide will focus on a reliable and scalable two-step synthesis commencing from the readily available 2-chlorobenzyl chloride.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 2-chlorobenzyl chloride. The first step involves the formation of an S-(2-chlorobenzyl)isothiouronium salt, which is then subjected to oxidative chlorination to yield the desired product. This method is advantageous due to the use of stable and readily available starting materials and reagents.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of S-(2-Chlorobenzyl)isothiouronium chloride

This step involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding S-isothiouronium salt.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) |

| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 0.1 | 16.1 g (12.7 mL) |

| Thiourea | CH₄N₂S | 76.12 | 0.1 | 7.61 g |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzyl chloride (16.1 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture to ensure complete dissolution of the benzyl chloride.

-

Add thiourea (7.61 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

-

Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 90-95%

Step 2: Synthesis of this compound

This step involves the oxidative chlorination of the S-(2-chlorobenzyl)isothiouronium chloride salt.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) |

| S-(2-Chlorobenzyl)isothiouronium chloride | C₈H₁₀Cl₂N₂S | 237.15 | 0.09 | 21.3 g |

| Acetonitrile | C₂H₃N | 41.05 | - | 100 mL |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | 50 mL |

| Sodium Chlorite (NaClO₂) | NaClO₂ | 90.44 | 0.45 | 40.7 g |

| Water (deionized) | H₂O | 18.02 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend S-(2-chlorobenzyl)isothiouronium chloride (21.3 g, 0.09 mol) in acetonitrile (100 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add concentrated hydrochloric acid (50 mL) to the stirred suspension, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of sodium chlorite (40.7 g, 0.45 mol) in deionized water (100 mL).

-

Add the sodium chlorite solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained between 0-10 °C. Vigorous gas evolution (chlorine dioxide) will be observed. Caution: This reaction should be performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 70-80%

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |

| 1 | 2-Chlorobenzyl chloride | Thiourea, Ethanol | S-(2-Chlorobenzyl)isothiouronium chloride | 23.7 | 21.3 - 22.5 | 90 - 95 | >98 |

| 2 | S-(2-Chlorobenzyl)isothiouronium chloride | NaClO₂, HCl, Acetonitrile, Water | This compound | 20.3 | 14.2 - 16.2 | 70 - 80 | >97 |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

2-Chlorobenzyl chloride is a lachrymator and should be handled with care.

-

The oxidative chlorination step involves the evolution of chlorine dioxide, a toxic gas. Ensure adequate ventilation and consider using a scrubber.

-

Concentrated hydrochloric acid and sodium chlorite are corrosive and strong oxidizing agents, respectively. Handle with appropriate care.

This guide provides a robust and reproducible method for the synthesis of this compound. The presented protocols and data are intended to aid researchers in the efficient and safe production of this important chemical intermediate.

An In-depth Technical Guide to the Electrophilicity of (2-Chlorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)methanesulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a substituted aromatic ring. The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is a critical parameter governing its reactivity towards nucleophiles, which is fundamental to its application in organic synthesis and drug development. Sulfonyl chlorides are widely employed as intermediates for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] The presence of the 2-chlorophenyl group introduces specific electronic and steric effects that modulate the reactivity of the sulfonyl chloride group. This guide provides a comprehensive overview of the factors influencing the electrophilicity of this compound, drawing upon data from analogous systems to provide a predictive understanding of its chemical behavior.

Electrophilicity of the Sulfonyl Group

The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. Nucleophilic attack at this sulfur center is a key step in its various chemical transformations. The reaction mechanism for nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted SN2-type process.[2][3] However, depending on the substrate and reaction conditions, an addition-elimination mechanism can also be operative.[4]

The reactivity of sulfonyl chlorides is influenced by both the electronic and steric nature of the substituents attached to the sulfonyl group. Electron-withdrawing groups on the aromatic ring are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.[5]

The Influence of the 2-Chlorophenylmethyl Group

The (2-Chlorophenyl)methyl substituent in this compound exerts a combination of electronic and steric effects on the reactivity of the sulfonyl chloride.

Electronic Effects

The chlorine atom at the ortho position of the phenyl ring is an electron-withdrawing group, primarily through its inductive effect (-I). This effect is expected to increase the positive charge on the sulfur atom of the sulfonyl chloride, thereby enhancing its electrophilicity. Studies on the solvolysis of substituted benzenesulfonyl chlorides have shown that electron-withdrawing substituents accelerate the reaction.[6]

A quantitative measure of the electronic effect of substituents on the reaction rate is often given by the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant. For the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides, a positive ρ-value of +2.02 has been determined.[4][5] This positive value indicates that the reaction is favored by electron-withdrawing substituents. Although this value is for a different reaction and a different substitution pattern, it provides a strong indication that the electron-withdrawing nature of the chloro substituent in this compound will enhance its reactivity towards nucleophiles.

Steric and Ortho Effects

The presence of a substituent at the ortho position can introduce steric hindrance, which typically slows down a reaction. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive acceleration of nucleophilic substitution reactions.[5] This "positive" ortho-effect is attributed to a unique, rigid, and sterically congested ground state structure, which is relieved upon moving to the trigonal bipyramidal transition state.[5] While the 2-chloro substituent is smaller than an alkyl group, its presence in the ortho position could lead to complex interactions that do not simply equate to steric hindrance. It is plausible that conformational effects imposed by the ortho-chloro group could influence the accessibility and reactivity of the sulfonyl chloride moiety.

Quantitative Data from Analogous Systems

Table 1: Second-Order Rate Constants for the Isotopic Chloride-Chloride Exchange Reaction in Substituted Arenesulfonyl Chlorides in Acetonitrile at 25°C [5][7]

| Substituent | k₂₅ x 10⁴ (M⁻¹s⁻¹) |

| 4-H | 1.33 |

| 4-Me | 0.67 |

| 3-CF₃ | 13.3 |

| 4-NO₂ | 15.6 |

| 2,4,6-Me₃ | 6.10 |

| 2,4,6-iPr₃ | 3.72 |

This data clearly demonstrates the accelerating effect of electron-withdrawing groups (CF₃, NO₂) and the rate-enhancing effect of certain ortho-alkyl substituents. Based on the electronic effect of the chlorine atom, the reactivity of this compound is expected to be higher than that of the unsubstituted phenylmethanesulfonyl chloride.

Experimental Protocols

Detailed experimental protocols for determining the electrophilicity of sulfonyl chlorides typically involve kinetic studies of their reactions with nucleophiles or their solvolysis. The following are generalized procedures that can be adapted for this compound.

Protocol 1: Determination of Solvolysis Rate Constant

This protocol describes a method for measuring the rate of solvolysis of a sulfonyl chloride in a given solvent system by monitoring the production of acid.[8]

Materials:

-

This compound

-

Solvent (e.g., aqueous ethanol, aqueous acetone)

-

Indicator solution (e.g., bromothymol blue)

-

Standardized aqueous NaOH solution (e.g., 0.01 M)

-

Acetone (for stock solution)

-

Thermostatted water bath

-

Burette, pipettes, flasks

Procedure:

-

Prepare a stock solution of this compound in acetone (e.g., 0.2 M).

-

Prepare the desired solvent mixture (e.g., 50% ethanol/water) and place it in a flask in a thermostatted water bath at the desired temperature.

-

Add a few drops of the indicator to the solvent mixture.

-

To start the reaction, add a known volume of the sulfonyl chloride stock solution to the solvent mixture with vigorous stirring. This is time t=0.

-

Immediately, add a small, known volume of the standardized NaOH solution from a burette to neutralize the acid produced and return the solution to the indicator's endpoint.

-

Record the time it takes for the color of the indicator to change back, signifying the consumption of the added base.

-

Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change.

-

Repeat this process for several half-lives of the reaction.

-

The first-order rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of the sulfonyl chloride versus time.

Protocol 2: Determination of the Rate Constant for Reaction with a Nucleophile

This protocol describes a method for measuring the rate of reaction of a sulfonyl chloride with a nucleophile (e.g., an amine) by monitoring the disappearance of the nucleophile or the appearance of the product, often using a spectroscopic method.

Materials:

-

This compound

-

Nucleophile (e.g., aniline, piperidine)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

UV-Vis spectrophotometer or HPLC

-

Thermostatted cell holder

-

Syringes, cuvettes

Procedure:

-

Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

-

Equilibrate the solutions to the desired reaction temperature.

-

In a cuvette placed in the thermostatted cell holder of the spectrophotometer, mix the solutions of the sulfonyl chloride and the nucleophile.

-

Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance.

-

The reaction should be carried out under pseudo-first-order conditions (i.e., with a large excess of one reactant) to simplify the kinetic analysis.

-

The pseudo-first-order rate constant (k') can be obtained by fitting the absorbance vs. time data to a first-order exponential decay or rise.

-

The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1. Concerted Sₙ2 mechanism for nucleophilic substitution at a sulfonyl chloride.

Figure 2. Experimental workflow for determining the solvolysis rate constant.

Conclusion

The electrophilicity of this compound is a key determinant of its utility in chemical synthesis. While direct quantitative data for this specific compound is scarce, a thorough analysis of related structures provides a strong basis for predicting its reactivity. The ortho-chloro substituent is expected to enhance the electrophilicity of the sulfonyl sulfur through its electron-withdrawing inductive effect. The potential for complex ortho-effects, as observed in analogous systems, suggests that experimental validation is crucial for precise kinetic understanding. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the electrophilicity of this compound and harness its reactivity in their drug development and synthetic endeavors.

References